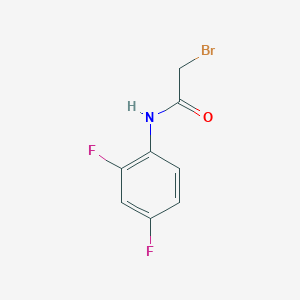

2-bromo-N-(2,4-difluorophenyl)acetamide

Descripción general

Descripción

The compound "2-bromo-N-(2,4-difluorophenyl)acetamide" is a brominated acetamide with a difluorophenyl substituent. It is structurally related to various other acetamide derivatives that have been studied for their chemical and physical properties, as well as their potential applications in different fields such as antimicrobial activity and materials science.

Synthesis Analysis

The synthesis of related brominated acetamide compounds typically involves the acylation of an amine with an acyl halide or anhydride in the presence of a base. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported, which involved the acylation of an amine with an acyl halide . Although the exact synthesis of "2-bromo-N-(2,4-difluorophenyl)acetamide" is not detailed in the provided papers, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

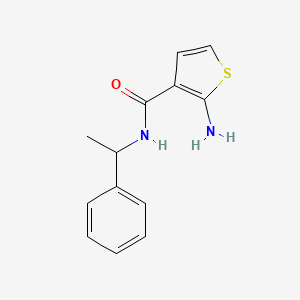

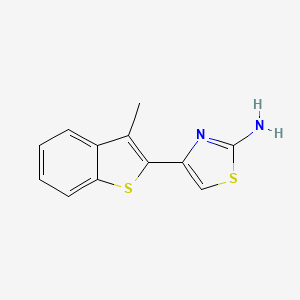

The molecular structure of "2-bromo-N-(2,4-difluorophenyl)acetamide" can be inferred from related compounds. For example, the dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings in a similar compound, "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide," is 66.4°, indicating a significant twist between the two aromatic rings and the acetamide group . This twist can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated acetamides can undergo various chemical reactions, including nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles. For example, the bromine atom in diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was reactive towards anionoid reagents, leading to the synthesis of several substituted azulene derivatives . "2-bromo-N-(2,4-difluorophenyl)acetamide" may also participate in similar substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides can be deduced from their molecular structure and intermolecular interactions. For instance, "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide" forms infinite chains in the crystal via N—H⋯O hydrogen bonds and weak C—H⋯O and C—H⋯F interactions . These interactions can influence the compound's melting point, solubility, and crystal packing. Additionally, the presence of halogen atoms like bromine and fluorine can affect the compound's polarity and reactivity.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound 2-bromo-N-(2,4-difluorophenyl)acetamide has been studied for its crystal structure characteristics. Praveen et al. (2013) analyzed a related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, revealing significant information about the dihedral angles and the planes of the bromophenyl and difluorophenyl rings in relation to the acetamide group. These findings contribute to the understanding of the molecular structure of such compounds, which is essential for further applications in materials science and molecular engineering (Praveen et al., 2013).

Potential Pesticide Applications

Research into derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share structural similarities with 2-bromo-N-(2,4-difluorophenyl)acetamide, suggests potential applications in the field of pesticides. Olszewska et al. (2008) characterized various derivatives through X-ray powder diffraction, highlighting their potential as organic compounds in pesticide development (Olszewska et al., 2008).

19F NMR Studies in Proteins

The use of fluorine (19F) NMR to study protein conformers or states has been explored using trifluoromethyl tags, such as 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA). Ye et al. (2015) conducted a study to evaluate the chemical shift dispersion of various trifluoromethyl probes, demonstrating the utility of these tags in 19F NMR studies for understanding protein structures (Ye et al., 2015).

Applications in Supramolecular Assembly

The role of 2-bromo-N-(2,4-difluorophenyl)acetamide in supramolecular assembly has been investigated. Hazra et al. (2014) studied related compounds, focusing on their crystal packing and weak intermolecular interactions, which are critical in the formation of three-dimensional architectures useful in materials science and pharmaceuticals (Hazra et al., 2014).

Synthesis of N-(2-alkynylaryl)acetamide Derivatives

The compound has also been involved in research related to the synthesis of N-(2-alkynylaryl)acetamide derivatives. Qiu et al. (2017) described a dibromohydration process for the synthesis of these derivatives, highlighting the compound's role in organic synthesis and potential applications in the development of novel organic materials or pharmaceuticals (Qiu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFFURNQKMXKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392294 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-difluorophenyl)acetamide | |

CAS RN |

149053-57-6 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

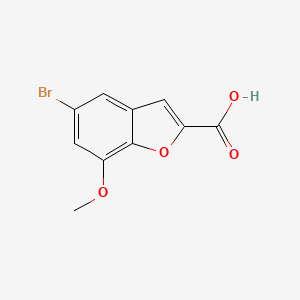

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)